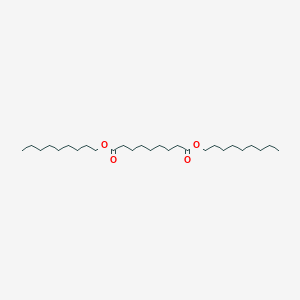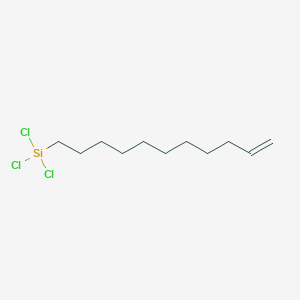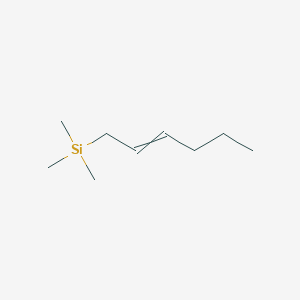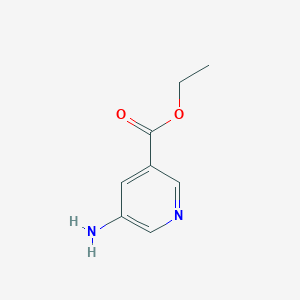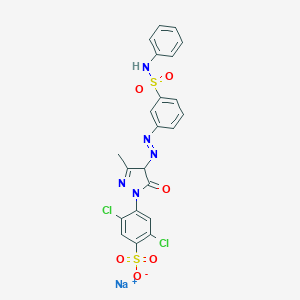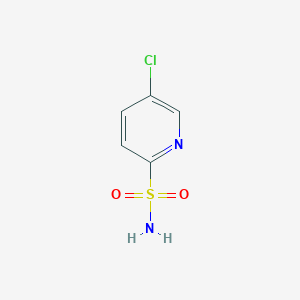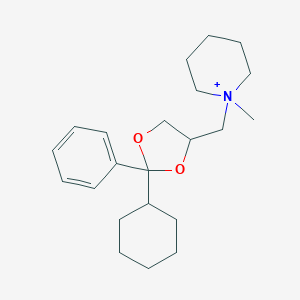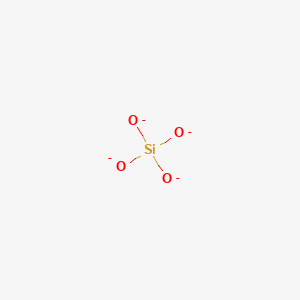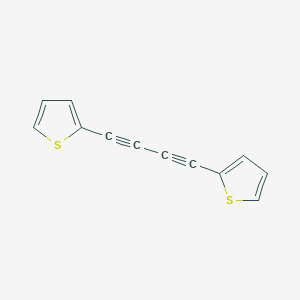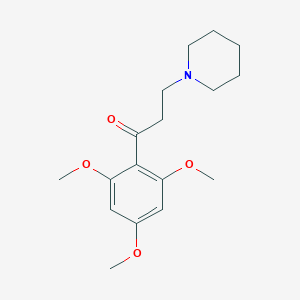
Propiophenone, 3-piperidino-2',4',6'-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-piperidino-2',4',6'-trimethoxy-, also known as PPT, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic organic compound that belongs to the class of phenylketones and has a molecular formula of C16H23NO3. PPT is a white crystalline powder that is soluble in organic solvents and has a melting point of 81-83°C.
Mécanisme D'action
Propiophenone, 3-piperidino-2',4',6'-trimethoxy- acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission. This increase in dopamine signaling has been shown to have a number of effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, leading to an increase in dopaminergic neurotransmission. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in laboratory experiments is its potency as a DAT inhibitor. This allows researchers to study the effects of dopamine on behavior and cognition in a more precise manner. However, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- does have some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are a number of future directions for research on Propiophenone, 3-piperidino-2',4',6'-trimethoxy-. One area of interest is the role of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in addiction and substance abuse. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been shown to increase the activity of the mesolimbic dopamine system, which is involved in addiction. Further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of more potent and selective DAT inhibitors. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a potent DAT inhibitor, but it also has off-target effects. Developing more selective inhibitors could lead to a better understanding of the role of DAT in the brain and could lead to the development of new treatments for a range of neurological disorders.
Conclusion:
In conclusion, Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the dopamine transporter and has been used to study the function of this transporter in the brain. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has a number of biochemical and physiological effects and has been shown to increase the activity of the mesolimbic dopamine system. There are a number of future directions for research on Propiophenone, 3-piperidino-2',4',6'-trimethoxy-, including the role of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- in addiction and substance abuse and the development of more potent and selective DAT inhibitors.
Méthodes De Synthèse
The synthesis of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- involves the reaction of propiophenone with piperidine and paraformaldehyde in the presence of an acid catalyst. The reaction proceeds through a Mannich-type reaction, leading to the formation of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- as the final product. The synthesis of Propiophenone, 3-piperidino-2',4',6'-trimethoxy- is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the dopamine transporter (DAT) and has been used to study the function of this transporter in the brain. Propiophenone, 3-piperidino-2',4',6'-trimethoxy- has also been used to study the effects of dopamine on behavior and cognition.
Propriétés
Numéro CAS |
18703-94-1 |
|---|---|
Nom du produit |
Propiophenone, 3-piperidino-2',4',6'-trimethoxy- |
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3 |
Clé InChI |
YYQLYLIMEUROLG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCCCC2)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCCCC2)OC |
Autres numéros CAS |
18703-94-1 |
Synonymes |
3-(1-Piperidinyl)-1-(2,4,6-trimethoxyphenyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




